molecular formula C12H18ClFN2 B7897409 1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride

Cat. No.: B7897409
M. Wt: 244.73 g/mol
InChI Key: JEUOANIDINVTFX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C12H16FN · HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which is further modified by the addition of an amine group and hydrochloride salt

Preparation Methods

The synthesis of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and piperidine.

    Reaction Conditions: The 3-fluorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(3-Fluoro-benzyl)-piperidine.

    Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine and fluorobenzylamine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidines.

Scientific Research Applications

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity. Pathways involved in its mechanism of action may include modulation of neurotransmitter release, inhibition of enzyme activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride: Similar structure but with the fluorine atom at the 4-position of the benzyl group.

    1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluoro-phenyl)-piperidin-4-ylamine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluorobenzyl group and an amine functional group. This unique structure contributes to its pharmacological properties, enabling interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The amine group can form hydrogen bonds, while the fluorobenzyl moiety enhances hydrophobic interactions, potentially modulating enzyme activity and receptor signaling pathways. These interactions are crucial for understanding the compound's therapeutic potential.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antibacterial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural analogs suggest potential efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes, such as acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives have shown strong inhibitory activities (IC50 values ranging from 1.13 µM to 6.28 µM) against these enzymes .
  • Neuropharmacological Effects : Compounds containing piperidine rings are often explored for their neuropharmacological properties, including potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
1-(3-Chlorobenzyl)-piperidin-4-ylamine hydrochloridePiperidine derivativeModerate antibacterial activity
1-(4-Fluorobenzyl)-piperidin-3-ylamine hydrochloridePiperidine derivativePotential neuroprotective effects
1-(3-Chlorophenyl)-piperidinePiperidine derivativeAntidepressant-like effects

The presence of different substituents on the benzyl group significantly influences the biological activity profile of these compounds.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of piperidine derivatives:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial properties. Results indicated that certain compounds exhibited significant activity against Bacillus subtilis, suggesting that modifications in the piperidine structure could enhance efficacy .
  • Enzyme Inhibition Studies : Research focused on synthesizing new urease inhibitors revealed that some piperidine derivatives had IC50 values significantly lower than standard drugs, indicating their potential as therapeutic agents against conditions like kidney stones .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of piperidine derivatives have shown promise in treating Alzheimer's disease models, where certain compounds demonstrated the ability to inhibit AChE effectively .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOANIDINVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-53-0
Record name 4-Piperidinamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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